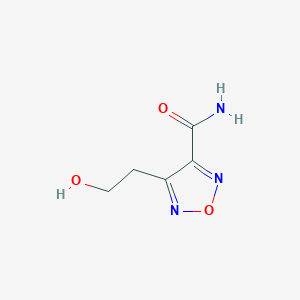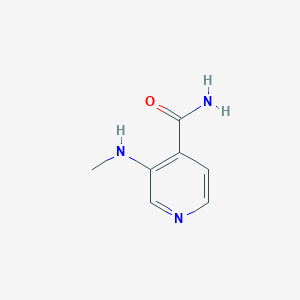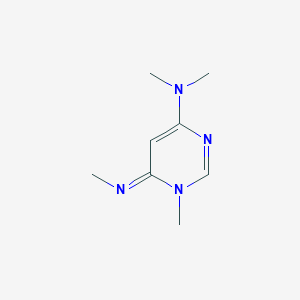![molecular formula C8H4F3N3O B15247640 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone CAS No. 691372-19-7](/img/structure/B15247640.png)
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with trifluoroacetyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]pyrimidines .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can vary depending on the specific biological activity being studied, but often include key signaling pathways related to cell growth and proliferation .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone: This compound features a pyrazine ring and may exhibit different biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyrimidine core, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
691372-19-7 |
|---|---|
Fórmula molecular |
C8H4F3N3O |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6(15)5-4-13-7-12-2-1-3-14(5)7/h1-4H |
Clave InChI |
CVNCKXSXISXEOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2N=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)

